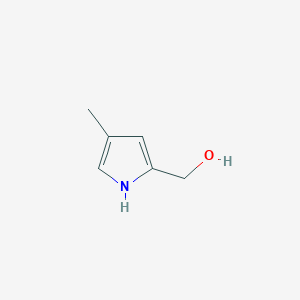

(4-Methyl-1H-pyrrol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1H-pyrrol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPLAMGSCXMLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649970 | |

| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151417-49-1 | |

| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-Methyl-1H-pyrrol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1H-pyrrol-2-yl)methanol is a heterocyclic alcohol that serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its pyrrole core, substituted with a reactive hydroxymethyl group and a methyl group, offers a unique combination of electronic properties and synthetic handles for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their work.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] The inherent aromaticity and electron-rich nature of the pyrrole nucleus make it an attractive pharmacophore. The introduction of substituents, such as the hydroxymethyl and methyl groups in the title compound, allows for the fine-tuning of its physicochemical properties and biological interactions. This guide will delve into the specific characteristics of this compound, a derivative that holds promise for the development of novel therapeutics and functional materials.

Nomenclature and Structure

-

IUPAC Name: this compound

-

CAS Number: 113463-41-9

-

Molecular Formula: C₆H₉NO

-

Molecular Weight: 111.14 g/mol

The structure of this compound consists of a central five-membered pyrrole ring. A methyl group is attached at the 4-position, and a hydroxymethyl group is at the 2-position.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Predicted/Inferred Value |

| Appearance | Likely a white to off-white or pale yellow solid. |

| Melting Point | Expected to be higher than room temperature. |

| Boiling Point | Expected to be significantly higher than that of its aldehyde precursor. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be limited. |

| Stability | Pyrrole alcohols can be susceptible to air oxidation and decomposition, particularly under acidic conditions. It is advisable to store the compound in a cool, dark place under an inert atmosphere. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-methyl-1H-pyrrole-2-carbaldehyde.

Figure 2: General synthetic workflow for this compound.

Synthesis of the Precursor: 4-Methyl-1H-pyrrole-2-carbaldehyde

Reduction of 4-Methyl-1H-pyrrole-2-carbaldehyde

The reduction of the aldehyde to the primary alcohol can be efficiently achieved using common reducing agents.

Protocol: Reduction using Sodium Borohydride (NaBH₄)

This method is often preferred due to its mild reaction conditions and high selectivity for aldehydes and ketones.

Materials:

-

4-Methyl-1H-pyrrole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-methyl-1H-pyrrole-2-carbaldehyde in methanol or ethanol in a round-bottom flask at room temperature with stirring.

-

Slowly add sodium borohydride portion-wise to the solution. An exothermic reaction may be observed. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

¹H NMR:

-

Pyrrole protons: Two distinct signals in the aromatic region (typically δ 6.0-7.0 ppm).

-

Hydroxymethyl protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5 ppm.

-

Hydroxyl proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Methyl protons (CH₃): A singlet around δ 2.0-2.3 ppm.

-

NH proton: A broad singlet, typically at a downfield chemical shift (δ > 8.0 ppm).

¹³C NMR:

-

Pyrrole carbons: Four signals in the aromatic region (typically δ 100-140 ppm).

-

Hydroxymethyl carbon (CH₂OH): A signal around δ 55-65 ppm.

-

Methyl carbon (CH₃): A signal in the aliphatic region (typically δ 10-15 ppm).

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: A sharp to moderately broad absorption band around 3300-3500 cm⁻¹.

-

C-H stretches: Absorptions in the region of 2850-3100 cm⁻¹.

-

C=C and C-N stretches (pyrrole ring): Multiple bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 111.14).

-

Common fragmentation patterns may include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire hydroxymethyl group (•CH₂OH).

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the pyrrole ring, the hydroxymethyl group, and the methyl group.

Figure 3: Key reactivity pathways of this compound.

Reactions at the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized back to the corresponding aldehyde, 4-methyl-1H-pyrrole-2-carbaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂). More vigorous oxidation can lead to the formation of the corresponding carboxylic acid.

-

Esterification and Etherification: The hydroxyl group can undergo standard esterification and etherification reactions to introduce a variety of functional groups.

-

Substitution and Azafulvenium Ion Formation: Under acidic conditions or upon activation (e.g., conversion to a leaving group), the hydroxymethyl group can be displaced. This process is often facilitated by the formation of a highly reactive azafulvenium intermediate, which can then be trapped by nucleophiles. This reactivity is crucial for the synthesis of dipyrromethanes and, subsequently, porphyrins.

Reactions on the Pyrrole Ring

The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The directing effects of the existing substituents will influence the position of further substitution. The hydroxymethyl group is weakly activating, while the methyl group is also an activating group. Electrophilic attack is most likely to occur at the 5-position, which is para to the methyl group and ortho to the hydroxymethyl group.

Applications in Research and Development

The structural features of this compound make it a versatile intermediate in several areas of chemical research.

Medicinal Chemistry

As a substituted pyrrole, this compound is an attractive starting material for the synthesis of novel drug candidates. The hydroxymethyl group provides a convenient handle for the introduction of various side chains and pharmacophores, allowing for the exploration of structure-activity relationships. Pyrrole-based compounds have shown a wide range of biological activities, and the 4-methyl substitution can influence the lipophilicity and metabolic stability of potential drug molecules.

Porphyrin and Dipyrromethane Synthesis

Pyrrole-2-carbinols are key precursors in the synthesis of dipyrromethanes, which are, in turn, the fundamental building blocks for the construction of porphyrins and related macrocycles. The acid-catalyzed self-condensation of this compound or its reaction with another pyrrole derivative can lead to the formation of unsymmetrically substituted dipyrromethanes, which are valuable for the synthesis of complex porphyrin architectures.[1]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic chemistry. Its straightforward synthesis from the corresponding aldehyde, combined with the rich reactivity of both the pyrrole ring and the hydroxymethyl group, makes it an important tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a foundational understanding of its chemical properties, which should empower researchers to confidently incorporate this compound into their synthetic strategies.

References

-

Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available from: [Link]

-

Mohamed, R. M., et al. (2010). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o133. Available from: [Link]

-

Kim, C.-H., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1697. Available from: [Link]

-

PubChem. (1H-pyrrol-2-yl)methanol. Available from: [Link]

-

PubChem. [4-(1H-Pyrrol-1-yl)phenyl]methanol. Available from: [Link]

-

ResearchGate. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Available from: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

- Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

ACS Publications. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Available from: [Link]

-

YouTube. Grignard Reagent Reaction Mechanism. Available from: [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

-

IJCRT.org. Swissadme Analysis Of Some Selected Analogues Of Pyrrole. Available from: [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

-

Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

-

National Institutes of Health. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. Available from: [Link]

-

PubChem. 4-Methyl-1H-pyrrole-2-carbaldehyde. Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

-

PubMed. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

-

National Institutes of Health. Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available from: [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

-

National Institutes of Health. 2-[(1H-Pyrrol-2-yl)methyl]. Available from: [Link]

-

ACS Publications. Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information. Available from: [Link]

-

PubChem. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Available from: [Link]

-

National Institutes of Health. (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Available from: [Link]

-

ResearchGate. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to (4-Methyl-1H-pyrrol-2-yl)methanol: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1H-pyrrol-2-yl)methanol is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific molecule is not readily found in major chemical databases, its synthesis and properties can be confidently extrapolated from established chemical principles and data on analogous compounds. This guide provides a comprehensive overview of the logical synthesis, purification, and characterization of this compound. It also delves into its potential applications, particularly in the context of drug discovery, drawing parallels with other bioactive pyrrole-based structures. This document serves as a foundational resource for researchers intending to synthesize and utilize this compound in their work.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[2] Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1]

This compound, a derivative of the parent compound (1H-pyrrol-2-yl)methanol (CAS No. 27472-36-2), presents an intriguing subject for research.[3][4] The introduction of a methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially modulating its biological activity and reactivity. This guide will focus on the practical aspects of working with this compound, from its synthesis to its potential applications.

Synthetic Strategy: A Two-Step Approach

A robust and logical synthetic route to this compound involves a two-step process, beginning with the appropriate precursor, 4-Methyl-1H-pyrrole-2-carbaldehyde. This aldehyde can then be reduced to the desired primary alcohol. This approach is supported by literature precedents for the synthesis of similarly substituted pyrrole-2-carbaldehydes and their subsequent reduction.[5]

Step 1: Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde

The synthesis of substituted pyrrole-2-carbaldehydes can be achieved through various methods, including the Vilsmeier-Haack reaction on a pre-substituted pyrrole.[6] This reaction introduces a formyl group onto the pyrrole ring.

Conceptual Workflow for the Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde:

Caption: Synthetic pathway for 4-Methyl-1H-pyrrole-2-carbaldehyde.

Step 2: Reduction to this compound

The reduction of the aldehyde functional group in 4-Methyl-1H-pyrrole-2-carbaldehyde to a primary alcohol is a standard transformation in organic synthesis. Mild reducing agents are preferred to avoid over-reduction or side reactions with the pyrrole ring.

Experimental Protocol: Reduction of 4-Methyl-1H-pyrrole-2-carbaldehyde

-

Dissolution: Dissolve 4-Methyl-1H-pyrrole-2-carbaldehyde in a suitable anhydrous solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), in small portions. The use of NaBH₄ is advantageous as it is selective for aldehydes and ketones and is generally safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose any remaining reducing agent.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude this compound.

Reaction Workflow for the Synthesis of this compound:

Caption: Reduction of the precursor aldehyde to the target alcohol.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound can be inferred from its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₆H₉NO | Based on chemical structure |

| Molecular Weight | 111.14 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colorless to pale yellow solid or oil | Analogy with similar pyrrole derivatives |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | Presence of a hydroxyl group and the pyrrole nitrogen |

| Stability | May be sensitive to strong acids and oxidizing agents | Pyrrole rings are known to be susceptible to polymerization under acidic conditions. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the pyrrole ring protons, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the substituted pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the methyl, methylene, and pyrrole ring carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group and N-H stretching vibrations.

Reactivity and Handling

Pyrrole-containing compounds can exhibit sensitivity to air and light, and may be prone to polymerization in the presence of strong acids. Therefore, it is advisable to handle this compound under an inert atmosphere and store it in a cool, dark place. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification, providing a handle for further chemical modifications.

Potential Applications in Research and Drug Development

Substituted pyrrole methanols are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. The pyrrole nucleus is a key component of several approved drugs.[6]

Areas of Potential Interest:

-

Anticancer Agents: Many pyrrole derivatives have been investigated for their anticancer properties.[2] The structural features of this compound make it a candidate for derivatization to explore new anticancer agents.

-

Enzyme Inhibitors: The pyrrole scaffold can be incorporated into molecules designed to inhibit specific enzymes involved in disease pathways.[8]

-

Materials Science: Pyrrole-based monomers can be used in the development of conducting polymers and other functional materials.

Conclusion

While this compound may not have a readily available CAS number, its synthesis is achievable through a well-established two-step process involving the reduction of the corresponding aldehyde. This guide provides the foundational knowledge for researchers to synthesize, purify, and characterize this compound. The versatile pyrrole scaffold, coupled with the potential for further functionalization of the hydroxyl group, makes this compound a valuable building block for the exploration of new chemical entities with potential applications in medicinal chemistry and materials science. It is recommended that researchers undertaking the synthesis of this compound perform thorough characterization to confirm its identity and purity.

References

-

PubChem. (1H-pyrrol-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111. doi:10.15227/orgsyn.062.0111

- Kumar, R., et al. (2011). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.

-

PubChem. [4-(1H-Pyrrol-1-yl)phenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2002). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. US6441194B1.

- El-Sayed, M. A., et al. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(3).

- Wang, L., et al. (2018).

- Li, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1056589.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

- Zhang, Z., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603.

-

Pharmaffiliates. (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol. Retrieved from [Link]

-

SpectraBase. 1H-Pyrrole-2-methanol, .alpha.,1-dimethyl-4-nitro-, acetate (ester). Retrieved from [Link]

- Karapetyan, G., et al. (2022). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molbank, 2022(2), M1389.

- Montalvo-González, E., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & Medicinal Chemistry, 28(21), 115745.

-

The Good Scents Company. 1-methyl pyrrole. Retrieved from [Link]

- Wang, Y., et al. (2021). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.

-

Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

- Valdés, O., et al. (2023). Evaluation of the Reactivity of Methanol and Hydrogen Sulfide Residues with the Ziegler–Natta Catalyst during Polypropylene Synthesis and Its Effects on Polymer Properties. Polymers, 15(18), 3793.

-

LibreTexts Chemistry. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (1H-pyrrol-2-yl)methanol | C5H7NO | CID 11073348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 27472-36-2|(1H-Pyrrol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-Methyl-1H-pyrrol-2-yl)methanol

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for (4-Methyl-1H-pyrrol-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the formylation of 3-methylpyrrole to yield 4-methyl-1H-pyrrole-2-carbaldehyde, followed by the selective reduction of the aldehyde to the target primary alcohol. This document delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and presents relevant data in a clear and accessible format for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of biologically active molecules and functional materials. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. This compound, with its reactive hydroxymethyl group and a methyl substituent influencing the ring's electronics, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its applications span from the development of novel pharmaceuticals to the creation of advanced polymers and organic electronics.

This guide focuses on a robust and widely applicable synthetic route to this compound, emphasizing the chemical principles and practical considerations necessary for its successful laboratory-scale preparation.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 3-methylpyrrole:

-

Step 1: Formylation of 3-Methylpyrrole. The introduction of a formyl group (-CHO) at the C2 position of the pyrrole ring is accomplished via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency with electron-rich heterocycles like pyrroles.[1]

-

Step 2: Reduction of 4-Methyl-1H-pyrrole-2-carbaldehyde. The intermediate aldehyde is then selectively reduced to the corresponding primary alcohol using a hydride-based reducing agent. Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are suitable for this conversion.[2][3]

The overall synthetic transformation is depicted below:

Caption: Overall two-step synthesis of this compound.

Step 1: Vilsmeier-Haack Formylation of 3-Methylpyrrole

Mechanistic Insight

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.[4]

The mechanism can be broken down into two key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, the chloroiminium ion.[4]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 3-methylpyrrole attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the resulting cationic intermediate by the nitrogen lone pair. In the case of 3-methylpyrrole, formylation occurs at the C2 position due to steric hindrance from the methyl group at C3, directing the incoming electrophile to the less hindered α-position. Subsequent hydrolysis of the resulting iminium salt yields the desired 4-methyl-1H-pyrrole-2-carbaldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrroles.[1][5]

Materials:

-

3-Methylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium acetate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating/cooling apparatus

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Reaction with 3-Methylpyrrole: Cool the freshly prepared Vilsmeier reagent back to 0 °C and add anhydrous 1,2-dichloroethane. To this mixture, add a solution of 3-methylpyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise, keeping the internal temperature below 5 °C.[5]

-

Reaction Completion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a vigorously stirred solution of saturated sodium acetate in water. Heat the resulting mixture to reflux for 15-30 minutes to hydrolyze the intermediate.[5] After cooling, separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.[5]

| Parameter | Value |

| Typical Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

| Purity (by NMR/GC-MS) | >95% |

Step 2: Reduction of 4-Methyl-1H-pyrrole-2-carbaldehyde

Mechanistic Insight

The reduction of the aldehyde functional group to a primary alcohol is a classic transformation in organic synthesis. Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are excellent sources of the hydride ion (H⁻), which acts as a nucleophile.[2]

The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by a protic solvent (in the case of NaBH₄ reductions, often the alcohol solvent itself) or by the addition of water or a mild acid during the work-up to yield the final alcohol product.[2][6]

Caption: General mechanism for the reduction of an aldehyde with a hydride reagent.

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent.[2] It is safe to use in protic solvents like methanol or ethanol. For the reduction of an aldehyde without other reducible functional groups in the molecule, NaBH₄ is the preferred reagent due to its ease of handling and work-up.[6]

-

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will reduce a wider range of functional groups, including esters and carboxylic acids.[2] It reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). The work-up procedure for LiAlH₄ reactions is also more hazardous. For the selective reduction of an aldehyde, LiAlH₄ is generally not necessary unless other functional groups that are resistant to NaBH₄ also need to be reduced.

For the synthesis of this compound from the corresponding aldehyde, NaBH₄ is the more appropriate and safer choice.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 4-methyl-1H-pyrrole-2-carbaldehyde using sodium borohydride.

Materials:

-

4-Methyl-1H-pyrrole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-pyrrole-2-carbaldehyde (1.0 equivalent) in methanol or ethanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: To the cooled and stirred solution, add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise over 15-30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess NaBH₄. Carefully add dilute HCl to neutralize the solution to pH ~7. Be cautious as hydrogen gas may be evolved.

-

Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization if the product is a solid.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid or a viscous oil |

| Purity (by NMR/GC-MS) | >98% |

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrrole ring protons, the methyl group protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the substituted pyrrole structure. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrrole ring, the methyl group, and the hydroxymethyl group. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and N-H stretching of the pyrrole. A C-O stretching band around 1000-1260 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound. |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): is a corrosive and lachrymatory substance. It reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium borohydride (NaBH₄): is flammable and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with acids.

-

Lithium aluminum hydride (LiAlH₄) (if used): is extremely reactive and pyrophoric. It reacts violently with water and other protic solvents. It should only be handled by experienced personnel in a dry, inert atmosphere.

-

Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle all organic solvents in a fume hood.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack formylation of 3-methylpyrrole followed by the reduction of the resulting aldehyde is a reliable and efficient method. This technical guide has provided a detailed roadmap for this synthetic pathway, including mechanistic insights and practical experimental protocols. By understanding the underlying chemical principles and adhering to the described procedures, researchers can confidently prepare this valuable building block for their scientific endeavors.

References

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Coll. Vol. 4, p.831 (1963); Vol. 33, p.88 (1953). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Leah4sci. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Spectroscopic data of (4-Methyl-1H-pyrrol-2-yl)methanol

An In-depth Technical Guide to the Spectroscopic Data of (4-Methyl-1H-pyrrol-2-yl)methanol

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted pyrrole, this molecule serves as a valuable building block in the synthesis of more complex structures, including pharmaceuticals and functional polymers. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.

This document moves beyond a simple listing of data. It is designed to provide a field-proven perspective on why the spectra appear as they do, grounding predictions in the fundamental principles of spectroscopy and data from closely related analogues. Every protocol is presented as a self-validating system, ensuring that researchers can confidently acquire and interpret their own data.

Context: Synthesis Pathway and Structural Framework

To intelligently analyze the spectra of a compound, one must first understand its origin. A common and efficient route to this compound involves a two-step process starting from a commercially available precursor, 3-methylpyrrole.

-

Formylation: The pyrrole ring is first activated towards electrophilic substitution. A Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group at the C2 position, which is electronically favored. This reaction typically uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, yielding 4-Methyl-1H-pyrrole-2-carboxaldehyde.[1][2]

-

Reduction: The resulting aldehyde is then selectively reduced to the primary alcohol. A mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is ideal for this transformation, as it will not affect the aromatic pyrrole ring.

This synthetic context is critical, as it informs us about potential impurities. Unreacted aldehyde or residual solvents from the workup are the most likely contaminants to be observed during spectroscopic analysis.

Caption: Synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. The following predictions are based on established data for pyrrole and the known influence of substituents on the pyrrole ring's electronic environment.[3][4]

Caption: Structure and numbering for NMR assignments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The introduction of a methyl group at C4, an electron-donating group, is expected to increase the electron density of the ring, causing a slight upfield (lower ppm) shift for the remaining ring protons compared to the unsubstituted (1H-pyrrol-2-yl)methanol.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H(1) (N-H) | 8.2 - 8.8 | broad singlet (br s) | - | The N-H proton of pyrroles is typically deshielded and broad due to quadruple relaxation and exchange. |

| H(5) | ~6.75 | triplet (t) | J ≈ 1.5 Hz | Coupled to H(3) and H(1) (long-range). Shifted slightly upfield from unsubstituted pyrrole (~6.8 ppm) due to C4-Me. |

| H(3) | ~6.05 | singlet (s) or narrow multiplet | - | This proton is adjacent to the electron-donating methyl group, causing a significant upfield shift. Its multiplicity will be a narrow singlet or multiplet due to small couplings to H(5) and the C4-methyl protons. |

| H(6) (-CH₂OH) | ~4.60 | singlet (s) | - | Methylene protons adjacent to an aromatic ring and an oxygen atom. Will appear as a sharp singlet if there is no coupling to the -OH proton. |

| H(8) (-OH) | 1.5 - 2.5 | broad singlet (br s) | - | Chemical shift is concentration-dependent. Broad signal due to chemical exchange. |

| H(7) (-CH₃) | ~2.05 | singlet (s) | - | Typical chemical shift for a methyl group attached to an aromatic C=C double bond. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C(2) | ~131.5 | The carbon bearing the hydroxymethyl group is significantly deshielded. |

| C(5) | ~110.0 | Alpha-carbon to the nitrogen, shifted upfield relative to C2. |

| C(4) | ~118.0 | The methyl-substituted carbon. The substituent effect of methyl is deshielding at the point of attachment. |

| C(3) | ~106.5 | Beta-carbon to the nitrogen, shielded by the adjacent methyl group's electron-donating effect. |

| C(6) (-CH₂OH) | ~57.0 | Typical shift for a primary alcohol methylene carbon. |

| C(7) (-CH₃) | ~12.5 | Typical shift for an aromatic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

Process the data with a 0.3 Hz line broadening exponential multiplication and reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate approximately 1024 scans for good signal-to-noise.

-

Process the data with a 1.0 Hz line broadening and reference the CDCl₃ solvent peak to 77.16 ppm.

-

-

Validation: For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for confirming the presence of key functional groups. The vibrations of specific bonds correspond to absorptions at characteristic frequencies.[6][7]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3350 | Medium, Sharp | N-H Stretch | Pyrrole (N-H) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrrole Ring) |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1550 - 1450 | Medium-Strong | C=C Stretch | Pyrrole Ring |

| 1260 - 1050 | Strong | C-O Stretch | Primary Alcohol |

Causality of Key Peaks:

-

The most prominent feature will be the very broad, strong absorption centered around 3300 cm⁻¹. This breadth is a direct result of intermolecular hydrogen bonding between the alcohol (-OH) groups of different molecules.[8]

-

Overlapping with or appearing as a sharper shoulder on this broad peak will be the N-H stretch of the pyrrole ring. It is typically less broad than the O-H stretch.

-

The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretches just above and below 3000 cm⁻¹, respectively, confirms the core structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. For this compound (Molecular Formula: C₆H₉NO, Molecular Weight: 111.14 g/mol ), we predict two primary fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI).[9][10][11]

Predicted Mass Spectrometry Data

| m/z | Proposed Ion | Fragmentation Pathway |

| 111 | [M]⁺˙ or [M+H]⁺ | Molecular Ion (EI) or Protonated Molecule (ESI) |

| 94/93 | [M-OH]⁺ or [M-H₂O]⁺˙ | Loss of a hydroxyl radical or dehydration (loss of water), a classic pathway for alcohols.[10][11] |

| 80 | [M-CH₂OH]⁺ | Alpha-cleavage: loss of the hydroxymethyl radical. This results in a stable, resonance-delocalized pyrrole cation.[10] |

Fragmentation Rationale: The initial ionization will produce the molecular ion at m/z 111. The most favorable fragmentations are those that lead to stable product ions.

-

Dehydration ([M-18]): The loss of a water molecule (18 Da) is a highly common fragmentation for alcohols, leading to a peak at m/z 93.[11]

-

Alpha-Cleavage: Cleavage of the bond between the pyrrole ring and the CH₂OH group is also highly probable. This results in the loss of a 31 Da radical (•CH₂OH) and the formation of a stable cation at m/z 80. This ion benefits from the aromaticity of the pyrrole ring.[10]

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. Apply a high voltage (e.g., +3 to +4 kV) to the capillary needle. Use nitrogen as both the nebulizing and drying gas.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 50 to 300.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by selecting the protonated molecule ([M+H]⁺ at m/z 112) as the precursor ion and applying collision-induced dissociation (CID) to observe the resulting fragments.

References

-

Alemán, J., & Mas-Roselló, J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

- Anderson, H. J., & Griffiths, D. (Patent). (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. [Link]

-

Bray, B. L., et al. (1990). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. The Journal of Organic Chemistry. [Link]

-

Yunta, M. J. R., et al. (2003). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. [Link]

-

Qiu, F., et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]

-

Kim, C.-H., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. ResearchGate. [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Afonin, A. V., et al. (2004). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem. [Link]

-

El-Azhary, M. A., et al. (2023). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. ResearchGate. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Silverstein, R. M., et al. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Analytical Chemistry Laboratory. [Link]

-

Yunta, M. J. R., et al. (2003). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. [Link]

-

Bal, T., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

Nair, V., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-2-methanol, .alpha.,1-dimethyl-4-nitro-, acetate (ester) - Optional[MS (GC)] - Spectrum. [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. NIST WebBook. [Link]

-

Kim, C.-H., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]. National Institutes of Health. [Link]

Sources

- 1. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. One moment, please... [chemistrysteps.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Methyl-1H-pyrrol-2-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (4-Methyl-1H-pyrrol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of spectral prediction, a detailed protocol for data acquisition, and a guide to data processing and interpretation. The methodologies described herein are grounded in established spectroscopic principles and are designed to ensure the acquisition of high-quality, reproducible data for accurate structural elucidation.

Introduction

This compound is a substituted pyrrole derivative. Pyrrole scaffolds are a privileged structure class in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] Accurate and unambiguous structural characterization is paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[2] This guide explains the causality behind experimental choices, providing a self-validating framework for obtaining and interpreting the ¹H NMR spectrum of this specific molecule.

Section 1: Theoretical ¹H NMR Spectral Analysis and Prediction

A proactive analysis of the molecular structure allows for the prediction of the ¹H NMR spectrum. This predictive process is foundational to accurate spectral assignment upon data acquisition. The key factors influencing the spectrum are the chemical environment of each proton, which dictates its chemical shift (δ), and the number of neighboring protons, which determines the signal's multiplicity through spin-spin coupling.[3]

The electronic structure of the pyrrole ring, a π-excessive aromatic heterocycle, significantly influences the chemical shifts of the ring protons.[4][5] The electron-donating nature of the nitrogen atom and the methyl group, along with the electron-withdrawing character of the hydroxymethyl substituent, modulate the electron density around the ring, causing distinct chemical shifts for each proton.

Predicted Proton Environments and Assignments

The structure of this compound possesses six unique proton environments, which will give rise to six distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with key protons labeled (a-f) for NMR assignment.

-

H-N (a): The proton attached to the nitrogen atom. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet.

-

H-3 (b): The proton at position 3 of the pyrrole ring. It is adjacent to the methyl group and is expected to show a small coupling to the H-5 proton.

-

H-5 (c): The proton at position 5 of the pyrrole ring. It is adjacent to the nitrogen and is expected to show small couplings to the H-3 proton and the N-H proton.

-

-CH₂- (d): The two methylene protons of the hydroxymethyl group. These are diastereotopic and may appear as a singlet or a doublet, depending on the coupling to the hydroxyl proton. In many cases, this coupling is not observed due to rapid exchange of the OH proton.

-

-OH (e): The hydroxyl proton. Similar to the N-H proton, its signal is often a broad singlet and its chemical shift is highly variable. Its coupling to the adjacent CH₂ group may or may not be resolved.

-

-CH₃ (f): The three protons of the methyl group. They are equivalent and will appear as a singlet, possibly broadened by a very small long-range coupling to the H-3 proton.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound, assuming a non-polar deuterated solvent like CDCl₃. Chemical shifts are estimates based on unsubstituted pyrrole[6][7] and known substituent effects.[4]

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | N-H | 8.0 - 9.5 | broad singlet (br s) | 1H |

| b | H -3 | ~6.1 | quartet (q) or broad singlet | 1H |

| c | H -5 | ~6.6 | triplet (t) or broad singlet | 1H |

| d | -CH₂ OH | ~4.5 | singlet (s) or doublet (d) | 2H |

| e | -CH₂OH | 1.5 - 3.0 | broad singlet (br s) | 1H |

| f | -CH₃ | ~2.0 | singlet (s) | 3H |

Section 2: Experimental Protocol for High-Resolution ¹H NMR Spectrum Acquisition

The acquisition of a high-quality spectrum is contingent upon meticulous sample preparation and correct instrument parameterization. This protocol is designed to be a self-validating system, minimizing common sources of error.

Causality-Driven Experimental Workflow

The entire process, from sample preparation to final data analysis, follows a logical sequence where each step is designed to ensure the integrity of the final result.

Caption: Standard workflow for NMR analysis, from sample preparation to final data interpretation.

Step-by-Step Methodology: Sample Preparation

Rationale: Proper sample preparation is the most critical step for obtaining a high-resolution spectrum. The goal is a homogenous solution free of particulate matter, at an optimal concentration.[8]

-

Analyte Quantity: Weigh 5-10 mg of this compound. This amount is sufficient for a strong signal-to-noise ratio in a modern spectrometer without causing issues like line broadening due to excessive concentration.[9][10]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar small molecules.[11] For compounds with strong hydrogen-bonding capabilities, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be preferable as it slows the exchange of N-H and O-H protons, potentially allowing their couplings to be resolved.

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to a small vial containing the sample.[9] Gently vortex or swirl to dissolve. Preparing the sample in a secondary vial allows for visual confirmation of complete dissolution and easy filtration.[12]

-

Filtration: To remove any suspended solid particles that would degrade spectral quality, filter the solution directly into a clean, high-quality NMR tube. This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool. Do not use cotton wool, as solvents can leach impurities from it.

-

Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not, a small amount can be added. The residual solvent peak can also be used as a secondary reference.[13]

Step-by-Step Methodology: Instrument Setup and Data Acquisition

Rationale: The instrument parameters must be set to correctly capture the signal (the Free Induction Decay, or FID) with adequate resolution and sensitivity.

-

Instrument Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's lock system uses the deuterium signal from the solvent to stabilize the magnetic field during the experiment.[12]

-

Tuning and Shimming: The probe must be tuned to the correct frequencies for both the observe nucleus (¹H) and the lock nucleus (²H). Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume, which is critical for achieving sharp spectral lines.[8]

-

Parameter Setup:

-

Pulse Program: Select a standard 1D proton acquisition experiment.

-

Spectral Width (SW): Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

-

Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans should provide excellent signal-to-noise.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For accurate integration (quantitation), a longer delay (e.g., 5 times the longest T₁ relaxation time) is necessary.

-

-

Acquisition: Start the acquisition. The spectrometer will apply a radiofrequency pulse and record the resulting FID. This process is repeated for the specified number of scans, and the FIDs are summed to improve the signal-to-noise ratio.[14]

Section 3: Data Processing and Interpretation

The raw data (FID) acquired from the spectrometer is a time-domain signal that must be converted into the familiar frequency-domain spectrum.[15]

-

Fourier Transformation (FT): The summed FID is converted into a spectrum using a Fourier transform algorithm.

-

Phase Correction: The resulting spectrum must be manually or automatically phase-corrected so that all peaks are purely in the absorption mode (positive and symmetrical).[3]

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[13][16]

-

Integration: The area under each peak is integrated. The relative integral values correspond to the ratio of the number of protons giving rise to each signal. For this compound, the expected ratio for signals c:b:d:f would be approximately 1:1:2:3.

-

Peak Assignment: The processed spectrum is then analyzed. Each signal is assigned to its corresponding proton in the molecule by comparing the experimental data (chemical shift, multiplicity, integration) with the theoretical predictions from Section 1.

Trustworthiness Check: The sum of the integrations should correspond to the total number of protons in the molecule (9 protons for the target compound). Discrepancies may indicate the presence of impurities (e.g., residual synthesis solvents or starting materials) or water. The chemical shifts of common laboratory solvents are well-documented and can be used to identify such impurities.[17]

Conclusion

The successful characterization of this compound by ¹H NMR spectroscopy is a systematic process rooted in a firm understanding of both chemical principles and experimental technique. By following a predictive analysis of the spectrum, employing a meticulous and causality-driven experimental protocol, and applying standard data processing steps, researchers can confidently elucidate the structure of the target molecule. This guide provides the necessary framework for achieving this outcome, ensuring data integrity and reliability for professionals in research and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

PubChem. (n.d.). (1H-pyrrol-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). HMDB. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses Procedure. Retrieved from [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, I. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]

-

Hore, P. J. (2015). NMR Data Processing. eMagRes, 4, 839-854. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

The MetaRbolomics Project. (n.d.). NMR data handling and (pre-)processing. Retrieved from [Link]

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

University of Ottawa, Department of Chemistry and Biomolecular Sciences. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

-

Griesgraber, G. W., et al. (2021). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 23(7), 351-357. [Link]

Sources

- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. youtube.com [youtube.com]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 15. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of (4-Methyl-1H-pyrrol-2-yl)methanol

Executive Summary

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (4-Methyl-1H-pyrrol-2-yl)methanol. Tailored for researchers and professionals in drug development, this document moves beyond a standard protocol to explain the causal factors behind experimental design and spectral interpretation. We will explore the molecular structure, detail a robust methodology for acquiring high-fidelity spectra, and perform a thorough analysis of the carbon chemical shifts, grounding our assignments in established principles of substituent effects on aromatic systems. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

The Strategic Importance of ¹³C NMR for Substituted Pyrroles

Pyrrole scaffolds are ubiquitous in pharmaceuticals and natural products. Their biological activity is exquisitely sensitive to substitution patterns, making unambiguous structural confirmation a critical step in chemical synthesis and drug discovery. While ¹H NMR is invaluable, the greater chemical shift dispersion and direct observation of the carbon skeleton make ¹³C NMR a uniquely powerful tool for this purpose.[1][2] For a molecule like this compound, ¹³C NMR allows us to:

-

Confirm the Core Structure: Verify the presence and connectivity of all six unique carbon atoms.

-

Verify Regiochemistry: Unambiguously distinguish between isomers by analyzing how substituents influence the electronic environment of each ring carbon.

-

Assess Purity: Identify carbon-containing impurities that may be obscured in the corresponding ¹H NMR spectrum.[3]

The ¹³C NMR spectrum provides a distinct fingerprint of the molecule's electronic structure, which is fundamental to its chemical properties and biological function.

Molecular Structure and Predicted Carbon Environments

To interpret the spectrum, one must first understand the molecule's electronic landscape. This compound has six chemically non-equivalent carbon atoms. The pyrrole ring is an electron-rich π-excessive system, where the nitrogen's lone pair participates in aromaticity. This generally shields the ring carbons relative to benzene.

The two substituents modulate this electron distribution:

-

Hydroxymethyl group (-CH₂OH) at C2: The electronegative oxygen atom exerts a net electron-withdrawing effect, which will deshield the attached carbon (C2).

-

Methyl group (-CH₃) at C4: This group is weakly electron-donating via hyperconjugation, which will shield the attached carbon (C4).

These effects propagate through the ring, influencing each carbon's local magnetic environment and, therefore, its chemical shift.[4][5][6]

Caption: Molecular structure of this compound with carbon atoms labeled for NMR assignment.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to detail. The following protocol is designed to ensure data integrity and reproducibility.

Caption: A validated workflow for acquiring and processing the ¹³C NMR spectrum.

Causality Behind Experimental Choices:

-

Solvent: Chloroform-d (CDCl₃) is chosen for its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

-

Pulse Program: A standard proton-decoupled experiment (like zgpg30 on Bruker systems) is used.[7] This collapses all ¹H-¹³C couplings, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying analysis. A 30° pulse angle is selected as a compromise to reduce the necessary relaxation delay between scans without overly saturating quaternary carbons, which have long relaxation times (T₁).[8]

-

Relaxation Delay (D1): A 2-second delay is a practical choice for routine analysis. While not fully quantitative, it allows for reasonably efficient signal averaging for most carbon types within a practical timeframe.[8][9] For truly quantitative results, a much longer delay (5x the longest T₁) would be necessary.

-

Referencing: Tetramethylsilane (TMS) is the universally accepted standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance upfield of most organic signals.[1][10]

Spectral Analysis and Signal Assignment

Based on established substituent effects in pyrrole systems, we can predict and assign the chemical shifts for this compound.[4][5] The analysis combines theoretical prediction with empirical data from analogous structures.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound in CDCl₃

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Justification & Rationale |

| C7 (-C H₃) | 10 – 15 | Aliphatic sp³ carbon. The methyl group is consistently found in this highly shielded, upfield region. |

| C6 (-C H₂OH) | 55 – 60 | Aliphatic sp³ carbon attached to an electronegative oxygen atom, causing a significant downfield shift compared to a simple alkane. |

| C3 | 105 – 110 | Ring carbon adjacent to the methyl-substituted C4. It is shielded by the overall electron-rich nature of the pyrrole ring. |

| C5 | 115 – 120 | Ring carbon adjacent to the nitrogen and distant from the -CH₂OH group. Its position is primarily influenced by the nitrogen. |

| C4 | 118 – 123 | Quaternary ring carbon attached to the electron-donating methyl group. The substituent effect slightly shields this position. Quaternary carbons often have lower intensity peaks. |

| C2 | 130 – 135 | Quaternary ring carbon attached to the electron-withdrawing -CH₂OH group. This is the most deshielded (downfield) ring carbon. |

Note: These are predicted ranges. Actual values may vary slightly based on concentration and precise experimental conditions.

Logic of Assignment:

-

Aliphatic Region (0-60 ppm): The two sp³-hybridized carbons are easily identified. The methyl carbon (C7 ) will be the most upfield signal. The methylene carbon (C6 ) attached to oxygen will be significantly downfield due to oxygen's deshielding effect.[1]

-

Aromatic Region (100-140 ppm): The four sp²-hybridized pyrrole ring carbons reside here.

-

Most Downfield (Deshielded): C2 is directly attached to the hydroxymethyl group, which withdraws electron density, causing it to resonate at the lowest field among the ring carbons.

-

Quaternary Carbons: Both C2 and C4 are quaternary. In a standard decoupled spectrum, their signals are often of lower intensity due to a lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and longer T₁ relaxation times.[1] This can be a key identifying feature.

-

Protonated Carbons: C3 and C5 are the two carbons bearing protons. Their chemical shifts are influenced by their position relative to the nitrogen and the two substituents. Their identity can be definitively confirmed using a DEPT-135 or HSQC experiment, which would show them as positive signals while distinguishing them from the quaternary carbons (absent) and the CH₂ group (negative).

-

Advanced Considerations

-